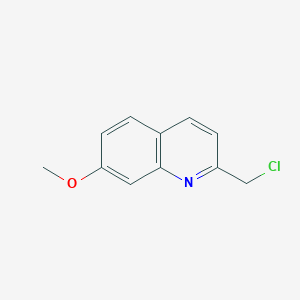

2-(Chloromethyl)-7-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

168083-31-6 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

2-(chloromethyl)-7-methoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-5-3-8-2-4-9(7-12)13-11(8)6-10/h2-6H,7H2,1H3 |

InChI Key |

OROJLIMKSCWUMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=N2)CCl |

Origin of Product |

United States |

Synthesis Methodologies for 2 Chloromethyl 7 Methoxyquinoline and Analogues

Direct Synthetic Routes to 2-(Chloromethyl)-7-methoxyquinoline

Direct synthesis involves the introduction of the chloromethyl group onto the 7-methoxyquinoline core. This is primarily achieved through electrophilic substitution or by converting an existing functional group at the 2-position.

Electrophilic Chloromethylation Strategies

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. However, its application to the quinoline (B57606) system requires careful consideration of the ring's electronic properties. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, particularly at the C-2 and C-4 positions. Conversely, the methoxy (B1213986) group at the C-7 position is an activating, ortho-para directing group, favoring substitution at the C-6 and C-8 positions. These competing electronic effects make the direct chloromethylation at the C-2 position a significant challenge.

The traditional Blanc chloromethylation reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The reaction proceeds via the in-situ formation of a highly electrophilic species, which then attacks the aromatic ring. alfa-chemistry.com

In the context of 7-methoxyquinoline, the strong deactivating effect of the protonated quinoline nitrogen under acidic conditions makes the pyridine ring resistant to this electrophilic attack. The activating 7-methoxy group would preferentially direct the electrophile to the C-6 and C-8 positions of the benzene ring. Consequently, the standard Blanc reaction is generally not a viable method for the regioselective synthesis of this compound. jk-sci.com Modified approaches using alternative chloromethylating agents or conditions that could favor C-2 substitution would be required, though such specific modifications for this outcome are not widely reported. A significant drawback of this method is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.orglibretexts.org

The choice of catalyst is crucial in directing the outcome of chloromethylation. Lewis acids are essential in the Blanc reaction to generate the electrophile from formaldehyde and HCl. wikipedia.org Research into related reactions has explored various catalytic systems to improve efficiency and selectivity.

For the specific synthesis of this compound, a more targeted approach involves using reagents other than formaldehyde. One reported method utilizes chloroacetic acid and thionyl chloride under reflux conditions. This reaction can be optimized through the use of catalysts such as magnesium/ammonium chloride, which has been shown to improve yields by 15-30% depending on the solvent system employed. Such catalytic systems are designed to generate the chloromethylating agent in a way that may favor reaction at the C-2 position, potentially through a different mechanism than the classical Blanc reaction.

| Catalyst System | Reagents | Conditions | Advantage |

| Zinc Chloride (Lewis Acid) | Formaldehyde, HCl | Acidic, Anhydrous | Standard for Blanc reaction |

| Magnesium/Ammonium Chloride | Chloroacetic acid, Thionyl chloride | Reflux (Methanol/Water or Acetonitrile) | Improved yields for specific substrate |

Approaches via Functional Group Interconversion on the Quinoline Ring System

A more versatile and common strategy for obtaining this compound is through the chemical modification of a precursor molecule that already possesses the 7-methoxyquinoline scaffold with a different functional group at the C-2 position. This approach bypasses the regioselectivity challenges of direct electrophilic substitution.

The most common precursor is 2-(hydroxymethyl)-7-methoxyquinoline. The hydroxyl group can be readily converted to a chloro group using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently used for this transformation, often in an inert solvent. Other reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can also effect this conversion.

Another potential precursor is 2-methyl-7-methoxyquinoline. The conversion of the methyl group to a chloromethyl group can be achieved through radical chlorination. A patented method describes heating a 2-methylquinoline derivative with phosphorus pentachloride in phosphorus oxychloride to achieve this transformation. google.com

| Precursor Functional Group | Reagent(s) | Product Functional Group |

| -CH₂OH (Hydroxymethyl) | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | -CH₂Cl (Chloromethyl) |

| -CH₃ (Methyl) | Phosphorus pentachloride (PCl₅) in Phosphorus oxychloride (POCl₃) | -CH₂Cl (Chloromethyl) |

Quinoline Ring Formation Methodologies Incorporating Chloromethyl and Methoxy Moieties

Building the quinoline ring from acyclic precursors that already contain the necessary methoxy and chloromethyl functionalities is a powerful strategy that ensures the correct placement of substituents. Several classic named reactions for quinoline synthesis can be adapted for this purpose.

The Friedländer synthesis is a prominent method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgalfa-chemistry.com To synthesize this compound, one could react 2-amino-4-methoxybenzaldehyde with a ketone bearing a chloromethyl group, such as chloroacetone or 1,3-dichloroacetone. The reaction is typically catalyzed by an acid or a base. wikipedia.org

Other established methods include:

Combes Synthesis: This involves the reaction of an arylamine (m-anisidine) with a β-diketone that has a chloromethyl substituent, followed by acid-catalyzed cyclization. iipseries.org

Conrad-Limpach-Knorr Synthesis: This route involves reacting an arylamine (m-anisidine) with a β-ketoester containing a chloromethyl group to form either a 4-quinolone or a 2-quinolone, which would require subsequent steps to generate the target chloro-compound. iipseries.org

These methods offer excellent control over the substitution pattern, as the final arrangement of groups on the quinoline ring is determined by the structure of the initial reactants.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comresearchgate.net While traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents, modern approaches seek to align with more sustainable practices. tandfonline.comnih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents or volatile organic compounds with environmentally benign alternatives like water, ethanol, isopropanol, or deep eutectic solvents (DESs). tandfonline.comijpsjournal.com For instance, Friedländer or Combes syntheses could potentially be adapted to run in aqueous media or ethanol. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasonic irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving yields. ijpsjournal.combenthamdirect.com These techniques could be applied to accelerate both ring-forming reactions and functional group interconversions.

Catalysis: The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. This includes employing solid acid catalysts (e.g., Amberlyst-15), nanocatalysts, or biocatalysts in place of stoichiometric and corrosive reagents like concentrated sulfuric acid. tandfonline.comnih.gov In chloromethylation, developing recyclable Lewis acid systems would be a significant green advancement.

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. tandfonline.com Multi-component reactions, such as a one-pot Friedländer synthesis, are highly advantageous as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent and energy usage. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilize one-pot, multi-component reactions (e.g., Friedländer) to reduce intermediate workup and waste. |

| Safer Solvents | Replace traditional solvents with water, ethanol, or ionic liquids in ring-formation or functionalization steps. tandfonline.comresearchgate.net |

| Energy Efficiency | Employ microwave or ultrasound irradiation to decrease reaction times and energy input. benthamdirect.com |

| Catalysis | Use recyclable solid acid catalysts, nanocatalysts, or biocatalysts instead of stoichiometric reagents. ijpsjournal.comnih.gov |

| Atom Economy | Favor condensation and cyclization reactions that generate minimal byproducts (e.g., water). |

| Reduce Derivatives | Prefer direct synthesis or ring-formation strategies over multi-step functional group interconversions. |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Chloromethyl 7 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 2-(Chloromethyl)-7-methoxyquinoline, ¹H and ¹³C NMR are routinely used for structural confirmation.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their electronic environments. Distinct signals are expected for the chloromethyl (-CH₂Cl) and methoxy (B1213986) (-OCH₃) groups, typically in the ranges of δ 4.5–4.7 ppm and δ 3.9–4.1 ppm, respectively. The protons on the quinoline (B57606) ring appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the methoxy substituent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 11 unique signals corresponding to each carbon in the molecule. The chemical shifts are indicative of the carbon type (e.g., sp², sp³, aromatic, aliphatic). For instance, the carbon of the chloromethyl group is expected in the aliphatic region, while the ten carbons of the quinoline core appear in the aromatic region at shifts greater than 100 ppm.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom within the quinoline ring. This can be valuable for studying electronic effects of substituents or intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CH₂Cl | 4.6 - 4.7 | 45 - 50 | Singlet in ¹H NMR. |

| 7-OCH₃ | 3.9 - 4.1 | 55 - 60 | Singlet in ¹H NMR. |

| C2 | - | 158 - 162 | Quaternary carbon, attached to -CH₂Cl. |

| C3 | 7.4 - 7.6 | 120 - 124 | Doublet in ¹H NMR. |

| C4 | 8.0 - 8.2 | 136 - 140 | Doublet in ¹H NMR. |

| C5 | 7.6 - 7.8 | 127 - 130 | Doublet in ¹H NMR. |

| C6 | 7.1 - 7.3 | 117 - 120 | Doublet of doublets in ¹H NMR. |

| C7 | - | 160 - 164 | Quaternary carbon, attached to -OCH₃. |

| C8 | 7.3 - 7.5 | 106 - 110 | Doublet in ¹H NMR. |

| C8a | - | 148 - 152 | Quaternary carbon. |

Note: Values are typical predictions and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline rings (e.g., between H3 and H4, and between H5, H6, and H8), confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to in one bond. sdsu.edu It would show a correlation peak between the chloromethyl protons and the chloromethyl carbon, the methoxy protons and the methoxy carbon, and each aromatic proton with its respective ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H couplings, which helps to connect different parts of the molecule. sdsu.edu Key correlations for this structure would include the signal from the chloromethyl protons to carbons C2 and C3, and the signal from the methoxy protons to C7, unequivocally confirming the positions of these substituents on the quinoline scaffold.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like quinoline, NOESY can confirm through-space proximity, for instance, between the chloromethyl (-CH₂) protons and the proton at the C3 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. libretexts.orglibretexts.org

The molecular formula of this compound is C₁₁H₁₀ClNO, giving it a molecular weight of approximately 207.65 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing peaks at m/z 207 and 209.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured exact mass to the calculated theoretical mass. For C₁₁H₁₀³⁵ClNO, HRMS would confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Hyphenated MS Techniques (e.g., LC-MS/MS, Q-TOF LC-MS)

Combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) allows for the separation of compounds from a mixture followed by detailed structural analysis. nih.govusda.gov A Quadrupole Time-of-Flight (Q-TOF) instrument is a common type of high-resolution mass spectrometer used in these applications. drugbank.comnih.gov

In an MS/MS experiment, the molecular ion of this compound (m/z 207) is selectively isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments helps to confirm the connectivity of the atoms.

Table 2: Plausible Mass Spectrometry Fragmentation Patterns for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 207/209 | [C₁₁H₁₀ClNO]⁺ | - | Molecular ion (M⁺) showing ³⁵Cl/³⁷Cl isotope pattern. |

| 172 | [C₁₁H₁₀NO]⁺ | Cl | Loss of a chlorine radical. |

| 158 | [C₁₀H₈NO]⁺ | CH₂Cl | Loss of the chloromethyl radical. |

| 144 | [C₉H₆NO]⁺ | CO, CH₃ | Subsequent loss of carbon monoxide and a methyl radical from the methoxy group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.comrsc.org These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

For this compound, the spectra would be characterized by vibrations from the quinoline ring, the methoxy group, and the chloromethyl group.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of H atoms on the quinoline ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of the -CH₂- and -CH₃ groups. |

| C=N Stretch | 1620 - 1650 | Stretching of the carbon-nitrogen double bond within the quinoline ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the stretching of carbon-carbon bonds in the quinoline core. |

| C-O Stretch | 1200 - 1300 (asymmetric) 1000 - 1075 (symmetric) | Stretching vibrations of the aryl-ether bond in the methoxy group. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond in the chloromethyl group. This band is often strong in the IR spectrum. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For quinoline derivatives, X-ray crystallography elucidates the planarity of the quinoline ring system, the conformation of substituents, and the nature of the crystal packing.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of 2-chloro-7-methoxyquinoline-3-carbaldehyde has been determined and is deposited in the Crystallography Open Database. The key crystallographic parameters for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 3.8274 |

| b (Å) | 29.579 |

| c (Å) | 8.6242 |

| α (°) | 90.00 |

| β (°) | 97.62 |

| γ (°) | 90.00 |

Data for 2-chloro-7-methoxyquinoline-3-carbaldehyde, a derivative of the subject compound. nih.gov

The data reveals a monoclinic crystal system, which is a common crystal system for organic molecules. The unit cell dimensions provide the size and shape of the repeating unit in the crystal lattice. The space group P 1 21/n 1 gives information about the symmetry elements present in the crystal structure. From these fundamental data, a complete three-dimensional model of the molecule's arrangement in the crystal can be built, revealing the precise conformation of the methoxy and chloromethyl (or in this derivative's case, chloro and carbaldehyde) groups relative to the quinoline ring.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

H···H contacts: Typically, these are the most abundant interactions and represent van der Waals forces.

C-H···O and C-H···N interactions: These are weak hydrogen bonds that play a significant role in the stabilization of the crystal structure.

π···π stacking interactions: The aromatic nature of the quinoline ring often leads to stacking interactions between adjacent molecules, which are crucial for the stability of the crystal packing.

Halogen bonds (e.g., C-Cl···N or C-Cl···O): The chlorine atom in this compound and its derivatives can act as a halogen bond donor, interacting with electronegative atoms in neighboring molecules.

A hypothetical Hirshfeld surface analysis for a derivative of this compound would likely reveal a significant contribution from H···H, C-H···O, and C-H···Cl contacts. The fingerprint plots would quantify the percentage contribution of each of these interactions to the total Hirshfeld surface. For instance, in the crystal structure of quinolin-8-yl 4-chlorobenzoate, C-H···O, C-H···N, π···π, and Cl···π interactions were analyzed. mdpi.com Similarly, for 5-nitroquinolin-8-yl-3-chlorobenzoate, C-H···O intermolecular interactions were found to connect the molecules in the crystal lattice. eurjchem.comresearchgate.net

The following table illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis for a representative quinoline derivative.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~40-50% |

| O···H/H···O | ~20-25% |

| C···H/H···C | ~10-15% |

| Cl···H/H···Cl | ~5-10% |

| N···H/H···N | ~5% |

| Other | ~1-5% |

Illustrative data based on analyses of similar quinoline derivatives.

This quantitative analysis of intermolecular forces is crucial for understanding the physical properties of the compound, such as its melting point and solubility, and for the rational design of new crystalline materials with desired properties.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 7 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the optimized geometry, bond lengths, bond angles, and various electronic properties of molecules.

While specific data for the title compound is not published, studies on similar quinoline (B57606) derivatives provide a reference for the expected structural parameters. For example, a DFT study on 2-(4-methoxybenzyloxy)-4-methylquinoline provided detailed optimized bond lengths and angles, which were found to be in good agreement with experimental data. uni.lu Similarly, research on phenyl quinoline-2-carboxylate derivatives involved DFT calculations to refine their molecular geometries. nih.gov

Table 1: Predicted Molecular Properties of 2-(Chloromethyl)-7-methoxyquinoline

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| SMILES | COC1=CC2=C(C=C1)C=CC(=N2)CCl |

| InChI Key | OROJLIMKSCWUMK-UHFFFAOYSA-N |

| Monoisotopic Mass | 207.04509 Da |

| Predicted XlogP | 2.6 |

This data is sourced from the PubChem database for this compound. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich quinoline ring system and the methoxy (B1213986) group, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the quinoline ring and the electron-withdrawing chloromethyl group, suggesting these as potential sites for nucleophilic attack.

Studies on other quinoline derivatives illustrate this principle. For instance, FMO analysis of quinoline-sulphonamide derivatives showed how the distribution of HOMO and LUMO influences their photophysical properties. scirp.org Similarly, computational studies on 11-chloro-12-(methylsulfanyl) quinoxaline, a related heterocyclic compound, utilized FMO analysis to understand its electronic transitions and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This is an illustrative table based on typical values for substituted quinolines and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These areas would be the most likely sites for protonation and interaction with electrophiles. In contrast, positive potential would be expected around the hydrogen atoms and the chloromethyl group, particularly the carbon atom attached to the electronegative chlorine, indicating these as sites for nucleophilic attack.

The application of MEP mapping is demonstrated in studies of various quinoline derivatives. For example, MEP analysis of 2-(4-methoxybenzyloxy)-4-methylquinoline helped to identify its reactive sites. uni.lu Likewise, MEP maps of quinoline-sulphonamide derivatives provided insights into their intermolecular interactions and reactivity. scirp.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable chloromethyl and methoxy group, MD simulations can provide valuable information about its conformational landscape and dynamic behavior.

In Silico Approaches to Reaction Mechanism Prediction and Energy Barriers

Computational chemistry provides powerful tools for predicting the mechanisms of chemical reactions and calculating the associated energy barriers. For this compound, these methods could be used to investigate its reactivity in various chemical transformations. For example, the synthesis of related 2-chloro-7-methoxyquinoline-3-carbaldehyde involves a Vilsmeier-Haack reaction, and computational methods could be employed to model the reaction pathway and identify the transition states and intermediates.

By calculating the energies of the reactants, products, intermediates, and transition states, it is possible to determine the activation energy of each step in the reaction. This information helps in understanding the reaction kinetics and predicting the most favorable reaction pathway. Such in silico predictions can guide the design of new synthetic routes and the optimization of reaction conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts of each atom in the molecule. These predictions can be invaluable for assigning the peaks in an experimental NMR spectrum. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum. For instance, the synthesis and characterization of chlorine-methoxy-diphenylquinoline derivatives involved the use of FT-IR spectroscopy to confirm the presence of specific functional groups.

Applications of 2 Chloromethyl 7 Methoxyquinoline As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The reactive nature of the chloromethyl group on the 2-position of the quinoline (B57606) ring makes 2-(chloromethyl)-7-methoxyquinoline an excellent precursor for the synthesis of complex, fused heterocyclic systems. This transformation is typically achieved by reacting the chloromethyl group with dinucleophilic reagents, where two nucleophilic centers in one molecule can react to form two new bonds, thereby annulating a new ring onto the quinoline framework.

The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. For instance, reaction with a molecule containing both an amine and a thiol group can lead to the formation of thiazinoquinoline derivatives. Similarly, reactions with other bifunctional nucleophiles, such as diamines or compounds with hydroxyl and amino groups, can be employed to construct a variety of polycyclic systems. nih.gov The synthesis of such fused heterocycles is of significant interest as these complex scaffolds often exhibit unique biological activities. dntb.gov.ua The specific reaction conditions can be tailored to favor the desired cyclization product. This approach allows for the systematic construction of diverse heterocyclic libraries based on the quinoline core.

Recent advancements in synthetic methodology, such as photoredox-catalyzed radical coupling reactions, have also demonstrated the utility of chloromethyl-substituted heterocycles in forming new carbon-carbon bonds, further expanding the possibilities for creating intricate molecular architectures. nih.gov

| Dinucleophile | Resulting Fused Ring System | Potential Heterocycle Class |

|---|---|---|

| Amino-thiol (e.g., Cysteamine) | Thiazine | Thiazinoquinolines |

| Diamine (e.g., Ethylenediamine) | Diazepine | Diazepinoquinolines |

| Amino-phenol (e.g., 2-Aminophenol) | Oxazine | Oxazinoquinolines |

| Hydrazine derivative | Triazine | Triazinoquinolines |

Scaffold Diversity Generation in Medicinal Chemistry

In the field of medicinal chemistry, the generation of molecular diversity is a cornerstone of drug discovery. nih.govrsc.org Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and identify new therapeutic agents. cam.ac.ukscispace.com The quinoline scaffold is recognized for its broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govfrontiersin.orgorientjchem.org

This compound serves as an ideal starting point for generating libraries of diverse quinoline derivatives. The chloromethyl group acts as a versatile handle for introducing a wide array of substituents through reactions with various nucleophiles. nih.govmdpi.com By reacting this intermediate with libraries of amines, thiols, alcohols, and other nucleophilic building blocks, chemists can rapidly synthesize a multitude of compounds with different physicochemical and pharmacological profiles. This strategy allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing lead compounds into viable drug candidates. nih.gov

This approach enables the creation of large compound libraries where the core quinoline scaffold is maintained, but the substituents at position 2 are varied. This variation can significantly impact the molecule's interaction with biological targets, leading to the discovery of novel compounds with enhanced potency or selectivity. frontiersin.org

| Activity | Description | References |

|---|---|---|

| Anticancer | Quinoline derivatives have been shown to inhibit cell proliferation, induce apoptosis, and disrupt angiogenesis in various cancer models. | nih.govorientjchem.org |

| Antimalarial | The quinoline core is famously present in drugs like chloroquine and mefloquine, which are crucial in the treatment of malaria. | nih.gov |

| Antibacterial | Fluoroquinolones are a class of broad-spectrum antibiotics based on the quinoline scaffold. | nih.gov |

| Anti-inflammatory | Certain quinoline derivatives exhibit anti-inflammatory effects, showing potential for treating inflammatory diseases. | nih.gov |

| Antiviral | Some quinoline-based compounds have been investigated for their activity against various viruses. | orientjchem.org |

Development of Advanced Organic Materials Precursors

The utility of this compound extends beyond medicinal chemistry into the realm of materials science. The quinoline moiety possesses intrinsic electronic and photophysical properties that make it an attractive component for advanced organic materials. researchgate.net Quinoline-based compounds have been explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as electron-transporting materials. researchgate.netnih.gov

The reactive chloromethyl group provides a convenient anchor point for incorporating the 7-methoxyquinoline unit into larger molecular systems, such as conjugated polymers. nih.govpageplace.de Through polymerization reactions, such as Suzuki or Stille coupling, after conversion of the chloromethyl group to a suitable functional group, this quinoline derivative can be used as a monomer to build polymers with tailored electronic and optical properties. acs.orgresearchgate.net The electron-deficient nature of the pyridine ring within the quinoline system can be beneficial for creating materials with good electron-accepting and transport capabilities. researchgate.netnih.gov

Furthermore, this compound can serve as a precursor for the synthesis of novel ligands for organometallic complexes. researchgate.net Quinoline and its derivatives are well-known for their ability to coordinate with a variety of metal ions. nih.govacs.orgacs.org By functionalizing the chloromethyl group, ligands with specific steric and electronic properties can be designed. The resulting metal complexes may exhibit interesting catalytic activities, luminescence, or magnetic properties, making them suitable for applications in catalysis, sensing, or molecular electronics. rsc.org

Mechanistic Studies of Biological Interactions and Structure Activity Relationships

Structure-Activity Relationship (SAR) Investigations of 2-(Chloromethyl)-7-methoxyquinoline Derivatives

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial in elucidating these connections and guiding the design of more potent and selective compounds.

Positional Isomerism and Substituent Effects on Molecular Interactions

The specific placement of the chloromethyl group at the 2-position and the methoxy (B1213986) group at the 7-position of the quinoline ring in this compound is critical to its potential biological activity. Studies on various quinoline derivatives have demonstrated that both the position and the electronic properties of substituents significantly influence their interactions with biological targets. rsc.orgacs.org For instance, the presence of an aniline (B41778) group at the C-4 position and alkoxy groups at the C-7 position in the quinoline ring have been shown to be important for optimal antitumor activity.

The lipophilicity of quinoline derivatives, as indicated by their octanol/water partition coefficients (cLogP), also plays a role in their cytotoxic effects. Generally, derivatives with greater lipophilicity have shown better activity in certain cancer cell lines. rsc.org The introduction of different functional groups can modulate this property and, consequently, the biological activity.

| Position on Quinoline Ring | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Aryl group | Exhibited selective anticancer properties. | rsc.org |

| 3 | Required for potent antagonist activity at the α2C-adrenoceptor. | A substituent in this position is critical for activity. | acs.org |

| 4 | Aniline group | Important for optimal antitumor activity. | |

| 6 | Electron-withdrawing groups | Increases HIV-1 RT inhibitory activity. | researchgate.net |

| 7 | Methoxy group | Contributes to antimigration and antiproliferation activities. | nih.gov |

| 7 | Disubstituted with pyridine/pyrimidine | Showed potent c-Met kinase inhibitory activity. | nih.gov |

Impact of Functional Group Modifications on Ligand-Target Recognition

For example, in the context of anticancer activity, the presence of methoxy groups on the quinoline ring has been associated with enhanced inhibitory effects against EGFR and VEGFR-2. nih.gov The modification of these functional groups would likely alter the binding affinity and selectivity of the molecule for its biological targets.

| Original Functional Group | Position | Proposed Modification | Potential Impact on Ligand-Target Recognition |

|---|---|---|---|

| Chloromethyl (-CH2Cl) | 2 | Replacement with other alkyl halides (e.g., -CH2Br) | May alter the reactivity and the rate of covalent bond formation with the target. |

| Chloromethyl (-CH2Cl) | 2 | Conversion to an alcohol (-CH2OH) or amine (-CH2NH2) | Changes the interaction from covalent to potentially hydrogen bonding, altering the binding mode and reversibility. |

| Methoxy (-OCH3) | 7 | Replacement with a hydroxyl group (-OH) | May introduce a hydrogen bond donor capability, potentially increasing affinity for certain targets. |

| Methoxy (-OCH3) | 7 | Replacement with a larger alkoxy group (e.g., -OCH2CH3) | Could introduce steric hindrance or enhance hydrophobic interactions, depending on the target's binding pocket. |

Exploration of Molecular Targets and Binding Mechanisms

The diverse biological activities reported for quinoline derivatives suggest that they can interact with a variety of molecular targets, including enzymes, proteins, and ion channels.

Enzyme Inhibition Studies (e.g., PI3K/AKT/mTOR pathways, GTPase activity)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.govnih.gov Several quinoline derivatives have been identified as potent inhibitors of this pathway. nih.govnih.govmdpi.com For instance, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a dual inhibitor of PI3K and mTOR. mdpi.com The structure of this compound suggests that its derivatives could also potentially target this pathway. The electrophilic nature of the chloromethyl group could allow for covalent modification of key residues in the ATP-binding site of these kinases.

| Quinoline Derivative | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| Omipalisib (GSK2126458) | PI3K/mTOR | Dual inhibitor with high potency. | mdpi.com |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | Potent mTOR inhibitor with an IC50 of 64 nM. | nih.gov |

| Quinoline-based acrylamide (B121943) derivatives | PI3Kα/mTOR | Exerted remarkable inhibition against PI3Kα with IC50 values in the nanomolar range. | researchgate.net |

Protein Binding and Interaction Analyses (e.g., DNA gyrase, tubulin protein)

DNA gyrase is a type II topoisomerase that is essential for bacterial replication and is a well-established target for quinolone antibiotics. nih.gov Quinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to bacterial cell death. nih.gov The quinoline scaffold is a key pharmacophore for this activity. nih.gov While the classic quinolones have a different substitution pattern, the potential for this compound derivatives to interact with DNA gyrase cannot be ruled out, especially given the broad structural diversity of known gyrase inhibitors.

Tubulin is another important protein target, particularly in cancer therapy. It is the building block of microtubules, which are essential for cell division. A number of quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govrsc.orgnih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov The SAR of these inhibitors suggests that the quinoline ring plays a crucial role in their binding to tubulin. nih.gov

| Quinoline Derivative | Protein Target | Observed Activity | Reference |

|---|---|---|---|

| Novel quinoline derivatives | DNA gyrase/Topoisomerase IV | Potent inhibitors with antibacterial activity. | nih.gov |

| Quinoline-sulfonamide derivatives | Tubulin | Inhibited tubulin polymerization with IC50 values in the micromolar range. | mdpi.com |

| Quinoline derivatives of combretastatin (B1194345) A-4 | Tubulin | Significant antiproliferative activities and inhibition of tubulin polymerization. | nih.gov |

| Pyridin-2-one derivative 4c | Tubulin | Inhibited tubulin polymerization with an IC50 of 17 µM. | nih.govrsc.org |

Ion Channel Modulation Mechanisms

Ion channels are fundamental to cellular function, and their modulation can have profound physiological effects. google.com Quinoline-containing compounds have been shown to modulate the activity of various ion channels. google.comnih.gov For example, certain quinoline derivatives have been identified as potassium ion channel openers. google.com Another study reported a novel quinoline derivative, SKA-346, as a selective activator of the KCa3.1 channel. researchgate.net The mechanism of action often involves the compound binding to a specific site on the channel protein, leading to a conformational change that alters its gating properties. The diverse structures of quinoline derivatives suggest that they could interact with a wide range of ion channels, and this compound may also possess such modulatory capabilities.

| Quinoline Derivative | Ion Channel Target | Observed Effect | Reference |

|---|---|---|---|

| Novel quinoline derivatives | Potassium channels | Acted as potassium channel openers. | google.com |

| SKA-346 | KCa3.1 channel | Selective activator with an EC50 of 1.9 µM. | researchgate.net |

Computational Approaches in Mechanism-Based Drug Design

Computational methods are integral to modern drug discovery, providing powerful tools to investigate and predict the interactions between small molecules and their biological targets. These approaches accelerate the design of new therapeutic agents by offering insights into binding mechanisms and structure-activity relationships. For quinoline derivatives, including this compound, computational studies are crucial for understanding their potential as bioactive compounds.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates.

In the context of quinoline derivatives, molecular docking studies have been employed to explore their interactions with various protein targets. For instance, new substituted quinoline derivatives were evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Comparative docking studies were performed on wild-type (PDB: 4I23) and mutated EGFR enzymes (PDB: 2JIV, 5D41) to assess the binding potency and flexibility of these compounds. nih.gov The results from such studies help in understanding how modifications to the quinoline scaffold influence binding to both the intended target and its clinically relevant mutants. nih.gov

The analysis of protein-ligand interaction profiles reveals the specific non-covalent forces that govern molecular recognition, such as hydrogen bonds and van der Waals forces. mdpi.com These profiles help identify essential interactions and can be used to compare the binding patterns of different ligands, which is valuable for predicting off-target effects and opportunities for drug repositioning. mdpi.com For example, studies on pyrrolo[2,3-d]pyrimidine derivatives, which share some structural similarities with fused heterocyclic systems like quinoline, have used molecular docking to confirm binding affinities against anti-apoptotic proteins like Bcl2. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline-Related Scaffolds

| Target Protein | PDB ID | Ligand Type | Key Findings |

|---|---|---|---|

| EGFR (wild-type) | 4I23 | Substituted Quinoline | High potency and flexibility confirmed. nih.gov |

| EGFR (T790M mutant) | 2JIV | Substituted Quinoline | High potency and flexibility confirmed. nih.gov |

| EGFR (T790M/C797S mutant) | 5D41 | Substituted Quinoline | Validation at allosteric binding site. nih.gov |

| Bcl2 | - | Pyrrolo[2,3-d]pyrimidine | Promising binding affinities observed. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are essential for predicting the activity of new compounds and for optimizing lead structures.

QSAR studies have been extensively applied to quinoline derivatives to understand the structural features that determine their biological effects. nih.gov Both 2D- and 3D-QSAR models are developed to provide insights for the rational design of new bioactive compounds. sigmaaldrich.com For a QSAR model to be robust and predictive, it must be rigorously validated using both internal and external datasets. nih.gov Key statistical parameters include the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive ability for an external test set (r²_test). sigmaaldrich.com It is generally accepted that a q² > 0.5 indicates good internal validation, while an r²_pred > 0.6 suggests good external predictive power. nih.gov

For example, a QSAR study on 370 potential inactivators of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) used pIC50 values as the activity endpoint. nih.gov The study developed a 2D-QSAR model that successfully identified the correlation between chemical structure and MGMT-inactivating ability, meeting high statistical standards for predictivity. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for tetrahydroquinoline derivatives targeting the enzyme LSD1. nih.gov These models use steric, hydrophobic, and hydrogen bond donor/acceptor fields to map the structural requirements for high inhibitory activity. nih.gov

Table 2: Statistical Parameters from Representative QSAR Studies on Quinoline Derivatives

| Model Type | Target | q² | r²_pred | Key Finding |

|---|---|---|---|---|

| 2D-QSAR | MGMT Inactivators | - | 0.7474 | Model successfully correlated structure with MGMT inactivation. nih.gov |

| 3D-QSAR (CoMFA) | Plasmodium falciparum | > 0.5 | 0.878 | Model showed strong predictive capacity for antimalarial activity. sigmaaldrich.com |

| 3D-QSAR (CoMSIA) | Plasmodium falciparum | > 0.5 | 0.876 | Model showed strong predictive capacity for antimalarial activity. sigmaaldrich.com |

| 3D-QSAR (CoMFA) | LSD1 Inhibitors | 0.778 | 0.709 | Model identified key structural fields for inhibitor potency. nih.gov |

| 3D-QSAR (CoMSIA) | LSD1 Inhibitors | 0.764 | 0.713 | Model identified key structural fields for inhibitor potency. nih.gov |

Kinetics of Biological Interactions

The study of the rates at which biological interactions occur provides critical information about the mechanism and behavior of these processes in living systems. benthamscience.com Kinetic parameters, such as association and dissociation rate constants, are fundamental to understanding the dynamic aspects of a drug-target interaction, which are often more relevant to in vivo efficacy than simple binding affinity.

Various analytical methods are available to examine the kinetics of biological interactions. benthamscience.com These include traditional techniques like stopped-flow analysis and modern approaches such as surface plasmon resonance (SPR) spectroscopy, affinity chromatography, and capillary electrophoresis. benthamscience.comnih.gov SPR, for example, allows for the real-time monitoring of binding events between a ligand in solution and a target immobilized on a sensor surface, yielding data on both the on-rate (association) and off-rate (dissociation) of the complex. nih.govnih.gov

For compounds like this compound, which contains a reactive chloromethyl group, the potential for covalent, mechanism-based inactivation of a target enzyme is high. Such inactivators often mimic the enzyme's natural substrate and form an irreversible covalent bond with an active site residue, leading to time-dependent inhibition. mdpi.com The DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT) is an example of a target for such mechanism-based inactivators. mdpi.comnih.gov These enzymes repair alkylated DNA by irreversibly transferring the alkyl group to an active site cysteine. nih.gov Pseudosubstrates can inactivate the enzyme through a similar covalent modification. mdpi.com

While the broad class of quinoline derivatives has been studied for numerous biological activities, specific kinetic data, such as association or dissociation rate constants for the interaction of this compound with specific protein targets, are not detailed in the currently reviewed literature. nih.govresearchgate.net Elucidating these kinetic parameters would be a crucial step in fully characterizing its mechanism of action and therapeutic potential.

Emerging Research Frontiers and Future Directions

Supramolecular Chemistry and Host-Guest Interactions of Quinoline (B57606) Derivatives

The unique electronic and structural characteristics of the quinoline ring make it an excellent building block for the construction of complex supramolecular assemblies. These non-covalently linked structures are at the forefront of materials science, with applications in sensing, catalysis, and drug delivery.

Recent research has highlighted the ability of quinoline derivatives to form intricate host-guest complexes. For instance, a quinoline-appended cyclodextrin (B1172386) derivative has been developed as a highly selective receptor and colorimetric probe for nucleotides. nih.govnih.gov In this system, the quinoline moiety can be self-included within the cyclodextrin cavity in aqueous solution, a conformation that is disrupted upon binding with guest molecules like ATP, leading to distinct changes in absorption and emission spectra. nih.gov This allows for the visual, naked-eye differentiation of structurally similar nucleotides. nih.govnih.gov The interaction is driven by a combination of forces, including hydrogen bonding and hydrophobic interactions, showcasing the nuanced recognition capabilities of quinoline-based hosts.

Beyond simple host-guest systems, quinoline derivatives are being incorporated into larger, more complex supramolecular structures. Macrocyclic compounds containing multiple quinoline units, such as TriQuinoline (TQ), oxa-TriQuinoline (o-TQ), and TEtraQuinoline (TEQ), have been synthesized. researchgate.netelsevierpure.comresearchgate.net These macrocycles exhibit unique structural properties and have been explored for their applications in organometallic and supramolecular chemistry. researchgate.netelsevierpure.com For example, TEtraQuinoline (TEQ) has been identified as a new member of the porphyrinoid family, capable of coordinating with transition metals. researchgate.net

Furthermore, the self-assembly of quinoline derivatives can lead to the formation of functional materials like organogels. rsc.org A specially designed quinoline-containing gelator was found to form stable gels in various organic solvents, with the self-assembly process leading to different structures and surface properties, from super-hydrophilic to super-hydrophobic. rsc.org The fluorescence of these organogels can be sensitive to external stimuli, such as the presence of volatile acids and organic amines, suggesting potential applications in chemical sensing. rsc.org The driving forces behind these assemblies often include π-π stacking interactions between the quinoline rings, a common motif in the solid-state structures of quinoline-based metal complexes. rsc.org

The table below summarizes key research findings in the supramolecular chemistry of quinoline derivatives.

| Research Area | Key Findings | Potential Applications |

| Host-Guest Chemistry | Quinoline-appended cyclodextrins show high selectivity for nucleotides. nih.govnih.gov | Colorimetric sensors, real-time monitoring of enzymatic reactions. nih.govnih.gov |

| Macrocycle Synthesis | Novel oligo-quinoline macrocycles (TQ, o-TQ, TEQ) have been created. researchgate.netelsevierpure.com | Organometallic catalysis, new functional materials. researchgate.netelsevierpure.com |

| Self-Assembly | Quinoline derivatives can self-assemble into organogels with tunable properties. rsc.org | Chemical sensors, smart materials. rsc.org |

| Coordination Networks | Organometallic quinonoid linkers form supramolecular coordination assemblies. nih.gov | Functional materials with novel electronic and photophysical properties. nih.gov |

Applications in Materials Science and Nanotechnology

The functionalization of quinoline derivatives provides a powerful tool for the development of advanced materials with tailored properties. In materials science and nanotechnology, these compounds are being explored for a wide range of applications, from chemical sensors to sophisticated porous materials.

A significant area of research is the development of quinoline-based fluorescent sensors for the detection of metal ions. nanobioletters.commdpi.comacs.orgrsc.orgderpharmachemica.com The nitrogen atom in the quinoline ring, along with other strategically placed donor atoms, can selectively chelate with specific metal ions, leading to a measurable change in the compound's fluorescence. nanobioletters.com For example, various quinoline derivatives have been designed to be highly selective and sensitive for ions such as Zn²⁺, Fe³⁺, Fe²⁺, and Cu²⁺. nanobioletters.comacs.org These sensors can operate in complex biological and environmental systems and have been used for bio-imaging in living cells. nanobioletters.commdpi.com The sensing mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nanobioletters.com

In the realm of nanotechnology, quinoline derivatives are being incorporated into advanced porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Quinoline-linked COFs have been synthesized and demonstrated to be effective for the adsorption of heavy metal ions, such as cadmium, from water. rsc.org These materials exhibit high stability, crystallinity, and porosity. rsc.org Similarly, MOFs based on quinoline derivatives have been investigated for their catalytic and gas separation properties. researchgate.net The integration of these quinoline-based frameworks with polymers or carbon-based materials can lead to hierarchical porous composites with enhanced mechanical properties and new functionalities. nih.gov

Furthermore, quinoline derivatives with donor-π-acceptor (D-π-A) architectures are being developed as functional materials for applications in organic light-emitting diodes (OLEDs) and as smart materials. rsc.org These molecules can exhibit significant solvatochromism, and their solid-state fluorescence can be modulated by external stimuli, such as acids and bases, making them suitable for use in acid-base switching materials. rsc.org

The table below highlights some of the key applications of quinoline derivatives in materials science and nanotechnology.

| Application Area | Specific Example | Key Features and Findings |

| Chemical Sensors | Quinoline-based fluorescent probes for metal ion detection. nanobioletters.commdpi.comacs.orgrsc.orgderpharmachemica.com | High selectivity and sensitivity for ions like Zn²⁺, Fe³⁺, and Cu²⁺; applications in bio-imaging. nanobioletters.commdpi.comacs.org |

| Nanoporous Materials | Quinoline-linked covalent organic frameworks (COFs). rsc.org | High stability and porosity; effective for heavy metal ion adsorption. rsc.org |

| Nanoporous Materials | Quinoline-based metal-organic frameworks (MOFs). researchgate.net | Potential for catalysis and gas separation. researchgate.net |

| Functional Materials | Donor-π-acceptor quinoline derivatives. rsc.org | Solvatochromic properties; applications in OLEDs and acid-base responsive materials. rsc.org |

Mechanistic Photochemistry of 2-(Chloromethyl)-7-methoxyquinoline

While specific studies on the mechanistic photochemistry of this compound are not extensively reported in the literature, the photochemical behavior of the quinoline core and related derivatives provides a strong basis for predicting its reactivity. The photochemistry of quinolines is rich and varied, often involving the excited states of the heterocyclic ring system.

A key aspect of quinoline photochemistry is its ability to participate in photoinduced electron transfer (PET) and radical reactions. For instance, visible light-mediated C-H hydroxyalkylation of quinolines has been achieved, proceeding through a radical pathway. nih.govnih.gov This type of reaction avoids the need for harsh oxidants and allows for the direct functionalization of the quinoline ring. nih.gov It is plausible that the chloromethyl group at the 2-position of this compound could influence such radical reactions, potentially by providing an alternative reaction site or by altering the electronic properties of the quinoline ring.

Furthermore, photochemical cyclization reactions are known for certain quinoline derivatives. mdpi.com For example, an electrophilic cyclization of alkynes can be induced by an electrophile like iodine, leading to the formation of highly functionalized quinolines. mdpi.com While the chloromethyl group is not directly involved in this type of cyclization, its presence could electronically influence the reactivity of the quinoline ring towards electrophiles generated photochemically.

A summary of relevant photochemical reactions of quinoline derivatives is presented in the table below, which can be used to infer the potential reactivity of this compound.

| Photochemical Reaction | Description | Potential Relevance to this compound |

| C-H Hydroxyalkylation | Visible light-mediated radical addition to the quinoline ring. nih.govnih.gov | The quinoline core could undergo this reaction, with the substituents influencing regioselectivity. |

| Triplet State Chemistry | Formation of excited triplet states that can undergo further reactions. scielo.brfigshare.com | The methoxy (B1213986) group would likely influence the properties of the triplet state. |

| Photochemical Cyclization | Intramolecular cyclization reactions to form new ring systems. mdpi.com | The electronic effects of the substituents would play a role in the feasibility of such reactions. |

| C-Cl Bond Cleavage | Homolytic cleavage of the chloromethyl bond to form radicals. | This could be a primary photochemical pathway, leading to a variety of radical-mediated products. |

Advanced Analytical Methodologies for Complex Mixture Analysis

The detection and quantification of quinoline derivatives in complex matrices, such as environmental samples, biological fluids, and industrial products, require sophisticated analytical techniques. The development of advanced, hyphenated analytical methods has been crucial for achieving the necessary sensitivity and selectivity for these analyses.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful and widely used hyphenated techniques for the analysis of quinoline derivatives. madison-proceedings.comijprajournal.comox.ac.ukchromatographytoday.comnih.gov These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry. ijprajournal.comchromatographytoday.comnih.gov For instance, a GC-MS method has been developed for the determination of quinoline in textiles, involving ultrasonic extraction with toluene (B28343) followed by GC-MS analysis. madison-proceedings.com This method provides a low detection limit and good recoveries, making it suitable for quality control and regulatory compliance. madison-proceedings.com

In LC-MS, various ionization techniques and mass analyzers can be employed to suit the specific properties of the quinoline derivatives being analyzed. ijprajournal.comox.ac.uk The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry can offer even faster and more efficient separations. ox.ac.uk

Specialized chromatographic methods are also being developed for specific classes of quinoline derivatives. For example, a high-performance liquid chromatography (HPLC) method using a BIST™ A+ column has been reported for the analysis of Quinoline Yellow WS, a mixture of sulfonated quinoline derivatives. sielc.com This method utilizes a unique retention mechanism involving a multi-charged positive buffer and is compatible with mass spectrometry detection. sielc.com

The table below provides an overview of advanced analytical methodologies used for the analysis of quinoline derivatives.

| Analytical Technique | Description | Application Example |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines gas chromatographic separation with mass spectrometric detection. madison-proceedings.comijprajournal.com | Determination of quinoline residues in textiles. madison-proceedings.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples liquid chromatographic separation with mass spectrometric detection. ijprajournal.comox.ac.uk | Analysis of a wide range of quinoline derivatives in various matrices. |

| High-Performance Liquid Chromatography (HPLC) with specialized columns | Utilizes specialized stationary phases for targeted separations. sielc.com | Separation and analysis of Quinoline Yellow WS dye components. sielc.com |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Combines the high separation efficiency of capillary electrophoresis with the sensitivity of mass spectrometry. chromatographytoday.comnih.gov | Analysis of charged or highly polar quinoline derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Chloromethyl)-7-methoxyquinoline, and how do reaction conditions influence yield?

- Answer: Common methods include nucleophilic substitution on pre-functionalized quinoline cores or cyclization of appropriately substituted precursors. For example, chloromethylation of 7-methoxyquinoline using reagents like chloroacetic acid and thionyl chloride under reflux (methanol/water, 50–80°C) is a typical approach . Optimization of catalysts (e.g., magnesium/ammonium chloride) and solvent polarity (acetonitrile vs. methanol) can improve yields by 15–30% .

Q. How can researchers characterize the purity and structure of this compound?

- Answer: Combine spectroscopic techniques:

- NMR: Methoxy (-OCH₃) and chloromethyl (-CH₂Cl) groups produce distinct shifts (δ 3.9–4.1 ppm for -OCH₃; δ 4.5–4.7 ppm for -CH₂Cl) .

- Mass Spectrometry: Molecular ion peaks at m/z 207.6 (C₁₁H₁₀ClNO⁺) confirm the molecular formula .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for storing this compound?

- Answer: Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group. Degradation studies show 5% decomposition after 30 days in humid environments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. For example, the chloromethyl group’s electrophilicity is enhanced by electron-withdrawing methoxy substituents, favoring SN2 mechanisms at the benzylic position . Validate predictions with kinetic studies (e.g., rate constants in DMSO vs. THF) .

Q. What strategies resolve contradictory data in published synthesis protocols (e.g., conflicting yields or side products)?

- Answer: Systematic analysis includes:

- Reagent Trace Analysis: Detect impurities (e.g., residual thionyl chloride) via GC-MS .

- Reaction Monitoring: Use in-situ IR to track intermediate formation (e.g., quinoline N-oxide) .

- Reproducibility Tests: Compare solvent drying methods (molecular sieves vs. sodium sulfate) .

Q. How does the chloromethyl group’s position affect biological activity in quinoline derivatives?

- Answer: Structure-activity relationship (SAR) studies show that 2-(Chloromethyl) substitution enhances membrane permeability in antimalarial analogs (cf. hydroxychloroquine derivatives). Compare logP values (experimental vs. computational) and in vitro cytotoxicity (IC₅₀) in Plasmodium falciparum assays .

Q. What experimental designs optimize the synthesis of this compound for scalability?

- Answer: Use DoE (Design of Experiments) to test variables:

- Temperature: 60–100°C (higher temps reduce reaction time but increase byproducts).

- Catalyst Loading: 5–10 mol% magnesium/ammonium chloride .

- Workup: Liquid-liquid extraction (dichloromethane/water) vs. column chromatography .

Data Analysis and Reporting

Q. How should researchers analyze conflicting spectral data (e.g., overlapping NMR signals)?

- Answer: Apply 2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks. For example, HMBC correlations between the chloromethyl proton (δ 4.6 ppm) and quinoline C3 confirm substitution patterns .

Q. What metrics validate the reproducibility of synthetic protocols for this compound?

- Answer: Report relative standard deviation (RSD) across triplicate runs for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.